Reduced Charge Carrier Mobility in OFETs: P3cHT vs. P3HT Benchmark
Field-effect transistors fabricated from a block copolymer incorporating poly(3-cyclohexylthiophene) (P3cHT) exhibit significantly lower hole mobility compared to devices based on the industry-standard regioregular poly(3-hexylthiophene) (P3HT) [1]. This performance reduction is attributed to the steric bulk and cyclic topology of the cyclohexyl side chain, which disrupts the formation of well-ordered, crystalline lamellar structures essential for efficient charge transport [2].
| Evidence Dimension | Hole Mobility in OFET |
|---|---|
| Target Compound Data | 0.0019 cm²/Vs (for P3HT-b-P3cHT block copolymer, mobility independent of thermal annealing) |
| Comparator Or Baseline | 0.01–0.1 cm²/Vs (typical range for high-performance, regioregular P3HT homopolymer) |
| Quantified Difference | At least 5-50 times lower mobility for the cyclohexyl-containing polymer. |
| Conditions | Bottom-gate, top-contact OFET architecture; thin films of P3HT-b-P3cHT copolymer (HcH77). |
Why This Matters
For applications requiring high charge carrier mobility (e.g., high-speed OFETs), the use of 2,5-dibromo-3-cyclohexylthiophene as a comonomer will necessitate trade-offs in device performance that must be balanced against its other potential advantages, such as morphological control or phase separation.
- [1] Wu, P.-T.; Ren, G.; Kim, F.S.; Li, C.; Mezzenga, R.; Jenekhe, S.A. Poly(3‐hexylthiophene)‐b‐poly(3‐cyclohexylthiophene): Synthesis, microphase separation, thin film transistors, and photovoltaic applications. Journal of Polymer Science Part A: Polymer Chemistry, 2010, 48, 614-626. View Source
- [2] Somanathan, N.; Wegner, G. Studies on poly(3-cyclohexylthiophene). Indian Journal of Chemistry, 1994, 33A, 572-579. View Source
